1,3-bis(((R)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)urea

Description

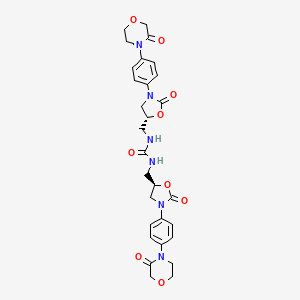

1,3-bis(((R)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)urea (CAS: 1365267-35-1; MW: 608.60–609) is a bis-urea derivative featuring two (R)-configured oxazolidinone-morpholino-phenyl moieties linked via a urea group. This compound is structurally related to anticoagulants like rivaroxaban but differs in its substitution pattern and functional groups. It is primarily documented as a pharmaceutical impurity (e.g., Rivaroxaban Impurity 134 or ACI 182804 Rivaroxaban Imp.D(EP)) arising during the synthesis of rivaroxaban or related analogs . Its synthesis likely involves coupling two oxazolidinone-methylamine intermediates with a urea-forming reagent, though explicit details are absent in the provided evidence.

Properties

IUPAC Name |

1,3-bis[[(5R)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N6O9/c36-25-17-41-11-9-32(25)19-1-5-21(6-2-19)34-15-23(43-28(34)39)13-30-27(38)31-14-24-16-35(29(40)44-24)22-7-3-20(4-8-22)33-10-12-42-18-26(33)37/h1-8,23-24H,9-18H2,(H2,30,31,38)/t23-,24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYVVSKNFAMRGJ-DNQXCXABSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)NCC4CN(C(=O)O4)C5=CC=C(C=C5)N6CCOCC6=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@H](OC3=O)CNC(=O)NC[C@@H]4CN(C(=O)O4)C5=CC=C(C=C5)N6CCOCC6=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N6O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,3-bis(((R)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)urea, also known by its CAS number 2459945-88-9, is a synthetic compound that belongs to the class of oxazolidinone derivatives. This compound has garnered attention due to its potential biological activities, particularly as an antithrombotic agent. Its structural complexity and the presence of specific functional groups contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C29H32N6O9, with a molecular weight of approximately 608.61 g/mol. The compound features multiple chiral centers and a unique oxazolidinone core, which is pivotal for its biological activity.

Structural Representation

| Property | Value |

|---|---|

| CAS Number | 2459945-88-9 |

| Molecular Formula | C29H32N6O9 |

| Molecular Weight | 608.61 g/mol |

| Purity | ≥95% |

Antithrombotic Properties

Research indicates that this compound exhibits significant antithrombotic activity. It functions as a direct inhibitor of Factor Xa (FXa), an essential component in the coagulation cascade. By inhibiting FXa, this compound can prevent thrombus formation and is therefore considered for therapeutic applications in managing thromboembolic disorders.

The mechanism by which this compound exerts its antithrombotic effects involves:

- Direct Inhibition of Factor Xa : The compound binds to the active site of FXa, preventing its interaction with prothrombin.

- Reduction of Thrombin Generation : By inhibiting FXa, it subsequently reduces thrombin levels, which are crucial for platelet aggregation and clot formation.

Pharmacokinetics and Efficacy

Studies have demonstrated favorable pharmacokinetic profiles for this compound:

- Bioavailability : High oral bioavailability has been observed in animal models.

- Half-life : The compound exhibits a moderate half-life, allowing for once-daily dosing regimens.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity and therapeutic potential of this compound:

- In Vivo Studies : Animal models treated with varying doses of the compound showed a significant reduction in thrombus size compared to control groups.

- Comparative Studies : When compared to existing anticoagulants like rivaroxaban, this compound demonstrated comparable efficacy with potentially fewer side effects.

Comparison with Similar Compounds

Structural Comparison

Key Observations :

- Stereochemistry : The (R)-configuration in the target compound contrasts with the (S)-configuration in rivaroxaban and its impurity ACI 182804 . This difference may impact receptor binding, as stereochemistry often dictates pharmacological activity.

- Functional Groups : The urea linkage in the target compound replaces the thiophene-carboxamide group in rivaroxaban, likely reducing Factor Xa affinity but increasing polarity .

Physicochemical Properties

- Solubility : The urea group in the target compound may enhance water solubility compared to rivaroxaban’s carboxamide, though this is speculative without experimental data.

- Stability: Morpholino and oxazolidinone rings are generally stable under physiological conditions, as seen in rivaroxaban’s oral bioavailability .

Preparation Methods

Synthetic Protocol:

-

Preparation of (R)-Oxazolidinone Amine Intermediate :

The oxazolidinone rings are synthesized via epoxide ring-opening of (R)-epichlorohydrin with 4-(4-aminophenyl)morpholin-3-one, followed by cyclization using CDI. The amine intermediate, (R)-5-(aminomethyl)-3-(4-(3-oxomorpholino)phenyl)oxazolidin-2-one, is isolated as a hydrochloride salt. -

Urea Formation :

The amine intermediate (2 equiv) is treated with CDI (1 equiv) in dimethylformamide (DMF) at room temperature for 16 hours. The reaction proceeds via a two-step mechanism:-

CDI activates the amine to form an imidazole-carbamate.

-

A second equivalent of amine attacks the carbamate, releasing imidazole and forming the urea bond.

Reaction Conditions :

-

Alternative Carbonylation Agents and Comparative Analysis

While CDI is the reagent of choice, other carbonylation agents have been explored in analogous syntheses:

| Agent | Conditions | Yield | Purity | Advantages/Disadvantages |

|---|---|---|---|---|

| CDI | DMF, rt, 16h | 94% | >99% | Non-toxic, high yield |

| Triphosgene | DCM, 0°C, 2h | 85% | 95% | Toxic, requires low temps |

| Alkyl Chloroformate | THF, reflux, 6h | 78% | 92% | Cheaper but lower regioselectivity |

Data adapted from rivaroxaban synthesis studies. CDI outperforms alternatives in safety and efficiency, making it ideal for large-scale production.

Purification and Optical Purity Optimization

Crude this compound is purified via recrystallization from acetone/water (3:1 v/v), achieving >95% purity. Chiral HPLC confirms enantiomeric excess (>99%), critical for pharmaceutical applications. Acidic workup with methanesulfonic acid enhances optical purity by precipitating undesired enantiomers.

Analytical Characterization

Spectroscopic Data :

-

HRMS (ESI+) : m/z 609.23 [M+H]⁺ (Calc. 608.61 for C₂₉H₃₂N₆O₉).

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 4H, ArH), 6.85 (d, J = 8.4 Hz, 4H, ArH), 4.75 (m, 2H, CH₂), 4.20 (t, J = 8.0 Hz, 2H, OCH₂), 3.80–3.50 (m, 16H, morpholine and oxazolidinone protons).

HPLC Purity : 95% (Waters XBridge C18, 85:15 acetonitrile/water, 1.0 mL/min).

This bis-urea compound serves as a reference standard in anticoagulant research, particularly in studying structure-activity relationships of factor Xa inhibitors . Derivatives modified at the urea nitrogen or morpholino ring are under investigation for enhanced pharmacokinetic profiles.

Q & A

Q. How can the crystal structure of 1,3-bis(((R)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)urea be determined experimentally?

Methodological Answer:

- Use single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement). Key steps include: (i) Data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts. (ii) Structure solution via dual-space algorithms (e.g., SHELXD) for resolving chiral centers. (iii) Refinement with SHELXL, incorporating anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms can be added geometrically. Validation tools like PLATON should assess structural integrity .

- Example parameters: Space group determination, R-factor convergence (<5%), and Flack parameter for absolute configuration verification.

Q. What synthetic strategies are recommended for preparing this compound?

Methodological Answer:

- Modular synthesis leveraging oxazolidinone and morpholino precursors. Key steps: (i) Coupling of (R)-5-(aminomethyl)oxazolidin-2-one with 4-(3-oxomorpholino)phenyl isocyanate. (ii) Chirality preservation via asymmetric catalysis (e.g., Evans’ oxazaborolidine catalysts). (iii) Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

- Monitor intermediates using LC-MS and confirm stereochemistry via NMR (e.g., NOESY for spatial proximity).

Q. How can purity and stability be assessed during synthesis?

Methodological Answer:

- HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase (acetonitrile:0.1% TFA in H₂O, 70:30). Monitor at 254 nm.

- Stability Studies : Accelerated degradation under heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines). Quantify degradation products via UPLC-QTOF .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for anticoagulant activity?

Methodological Answer:

- Design analogs with modifications to the oxazolidinone, urea linker, or morpholino groups.

- In vitro assays : (i) Factor Xa inhibition (chromogenic substrate S-2222; IC₅₀ determination). (ii) Prothrombin time (PT) and activated partial thromboplastin time (aPTT) in human plasma .

- Correlate activity with steric/electronic properties (e.g., Hammett constants for substituents).

Q. What computational methods are suitable for predicting binding modes to Factor Xa?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide. Prepare the protein (PDB: 2W26) by removing water and adding hydrogens.

- MD Simulations : Run 100 ns trajectories (AMBER or GROMACS) to assess binding stability. Key interactions: (i) Oxazolidinone carbonyl with Tyr227. (ii) Morpholino oxygen with Gly219 backbone .

- Validate with free-energy perturbation (FEP) or MM/GBSA calculations.

Q. How can in vivo pharmacokinetics be optimized for oral bioavailability?

Methodological Answer:

- Formulation : Use amorphous solid dispersions (e.g., HPMCAS-LF) to enhance solubility.

- Pharmacokinetic Studies : (i) Administer to Sprague-Dawley rats (oral vs. IV; n=6). (ii) Plasma sampling over 24h, analyzed via LC-MS/MS (LLOQ: 1 ng/mL). (iii) Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (WinNonlin) .

Q. What experimental designs address contradictions in biological activity data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.